![molecular formula C24H28ClN3O2S B2596462 (3,4-Dimethylphenyl)(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride CAS No. 1216615-29-0](/img/structure/B2596462.png)
(3,4-Dimethylphenyl)(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride
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Overview
Description
(3,4-Dimethylphenyl)(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C24H28ClN3O2S and its molecular weight is 458.02. The purity is usually 95%.
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Scientific Research Applications
DNA Minor Groove Binders
One relevant area of research involves DNA minor groove binders like Hoechst 33258 and its analogues. These compounds, known for their ability to bind specifically to AT-rich sequences of the DNA minor groove, offer a foundation for designing drugs targeting DNA interactions. Hoechst derivatives are utilized for chromosome and nuclear staining, indicating potential applications of similar compounds in cellular biology and diagnostics (Issar & Kakkar, 2013).
Psychopharmacology
In the realm of psychopharmacology, compounds like lurasidone and other arylpiperazine derivatives have been explored for their therapeutic potential in treating psychotic and mood disorders. These studies highlight the distinctive pharmacodynamic profiles of such compounds and their efficacy in conditions like schizophrenia and bipolar depression, underscoring the broader research applications of arylpiperazines in developing novel psychiatric medications (Pompili et al., 2018).
Drug Metabolism
Understanding the metabolism and disposition of arylpiperazine derivatives is crucial for their development as therapeutic agents. Research in this area focuses on the metabolic pathways, including N-dealkylation and subsequent transformations, which are vital for predicting the pharmacokinetic behavior and potential drug interactions of new compounds (Caccia, 2007).
Mechanism of Action
Target of Action
The compound “(3,4-Dimethylphenyl)(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride” contains a thiazole ring . Thiazoles are found in many biologically active compounds, such as antimicrobial, antiretroviral, and antifungal drugs . Therefore, the targets of this compound could potentially be similar to those of other thiazole-containing compounds.
Mode of Action
Thiazole derivatives have been found to interact with multiple receptors , which could potentially lead to a variety of biological effects.
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it might affect. Thiazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities , suggesting that they may affect a wide range of biochemical pathways.
Pharmacokinetics
Piperazine, a structural motif found in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Given the biological activities associated with thiazole and indole derivatives , it’s possible that this compound could have a range of effects at the molecular and cellular level.
properties
IUPAC Name |
(3,4-dimethylphenyl)-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2S.ClH/c1-17-4-5-20(14-18(17)2)24(28)27-12-10-26(11-13-27)15-23-25-22(16-30-23)19-6-8-21(29-3)9-7-19;/h4-9,14,16H,10-13,15H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFPGNSJPHQIRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=C(C=C4)OC)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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